Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-
Description
Benzene Ring Substitution Patterns
The benzene ring adopts a planar hexagonal geometry with bond angles of 120°. Substituents are positioned at C1 , C2 , and C3 , creating a meta-disubstituted pattern between the bromomethyl-ethenyl (C1) and methylsulfonyl (C2) groups. The bromomethyl-ethenyl group introduces steric bulk at C1, while the methylsulfonyl group at C2 exerts a strong electron-withdrawing effect, polarizing the aromatic π-system.
Bromomethyl-Ethenyl Group Spatial Orientation
The ethenyl group (–CH=CH2) at C1 exhibits a cis configuration, with the bromomethyl (–CH2Br) substituent and the adjacent hydrogen occupying the same plane. Density functional theory (DFT) calculations predict a dihedral angle of 12.5° between the ethenyl group and the benzene ring, minimizing steric clash with the methylsulfonyl group. The C–Br bond length measures 1.95 Å , typical for carbon-bromine single bonds.
Methylsulfonyl Group Electronic Configuration
The methylsulfonyl group (–SO2CH3) features a tetrahedral sulfur atom bonded to two oxygen atoms (S=O) and a methyl group. The S–O bond lengths are 1.43 Å , characteristic of sulfone groups, while the S–C bond measures 1.77 Å . The group’s electron-withdrawing nature reduces electron density at C2, as evidenced by a +0.35 charge at this position in electrostatic potential maps.
Isomeric Variations and Tautomeric Possibilities
Positional isomerism arises if substituents occupy alternative ring positions. For example, shifting the methylsulfonyl group to C3 yields Benzene, 1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-, a structural isomer with distinct physicochemical properties. No tautomerism is observed due to the absence of labile protons. However, E/Z isomerism is theoretically possible at the ethenyl double bond, though steric hindrance from the bromomethyl group favors the Z isomer by 8.3 kJ/mol , as calculated via molecular mechanics.
Computational Modeling of Molecular Geometry
DFT studies at the B3LYP/6-311+G(d,p) level reveal key geometric parameters:
| Parameter | Value |
|---|---|
| C1–C2 Bond Length | 1.48 Å |
| C2–S Bond Length | 1.77 Å |
| O–S–O Bond Angle | 119.1° |
| Dihedral (C1–C2–S–O) | 172.3° |
Properties
Molecular Formula |
C10H11BrO2S |
|---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
1-(3-bromoprop-1-en-2-yl)-2-methylsulfonylbenzene |
InChI |
InChI=1S/C10H11BrO2S/c1-8(7-11)9-5-3-4-6-10(9)14(2,12)13/h3-6H,1,7H2,2H3 |
InChI Key |
RCCCGXFBYDZMBA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=C)CBr |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 1-Bromo-4-(methylsulfonyl)benzene is a common precursor for introducing the methylsulfonyl group on the benzene ring. It can be synthesized or purchased commercially with high purity.
- The bromomethyl-ethenyl substituent is typically introduced via halogenation and vinylation steps involving bromomethylation and Heck-type coupling reactions.
Synthetic Route Summary
Detailed Reaction Conditions and Examples
Bromomethylation : Typically performed by treating the methylsulfonyl-substituted benzene with bromomethyl bromide in the presence of a base and phase transfer catalyst or under radical conditions with NBS. Reaction temperature is controlled to avoid overbromination.
Heck Vinylation : The bromomethylated intermediate undergoes palladium-catalyzed coupling with ethylene or substituted alkenes. Catalysts such as tris(dibenzylideneacetone)dipalladium(0) and ligands like BINAP are used in toluene at elevated temperatures (~100 °C) under inert atmosphere for 12–24 hours.
Oxidation to Methylsulfonyl : If starting from methylthio or methylsulfide precursors, oxidation with m-CPBA or potassium permanganate in acidic or neutral media converts these groups to methylsulfonyl with high selectivity.
Research Findings and Yield Data
For example, a reaction of 1-bromo-4-(methylsulfonyl)benzene with piperazine under Pd catalysis yielded 1-(4-(methylsulfonyl)phenyl)piperazine in 72% yield, demonstrating the robustness of Pd-catalyzed coupling in related systems.
A Heck reaction involving sodium tert-butoxide and Pd2(dba)3 catalyst in toluene at 100 °C for 15 hours under nitrogen atmosphere gave moderate yields (~20%) for vinylated products, indicating the need for optimization in vinylation steps.
Analytical and Purification Techniques
Purification : Flash column chromatography on silica gel using mixtures of methanol and dichloromethane or petroleum ether is standard to isolate the target compound.
Characterization : NMR (1H, 13C), mass spectrometry (ESI or EI), and HPLC are used to confirm structure and purity. For example, 1H NMR signals corresponding to vinyl protons and bromomethyl groups are diagnostic.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Typical Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Sulfonylation | Oxidation of methylthio/methylsulfide to methylsulfonyl | m-CPBA, KMnO4, acidic or neutral medium | 70–90 | High selectivity |
| Bromomethylation | Radical or nucleophilic substitution with bromomethyl bromide or NBS | Bromomethyl bromide, NBS, base, controlled temp | 60–98 | Requires careful control |
| Vinylation (Heck) | Pd-catalyzed coupling with alkenes | Pd2(dba)3, BINAP, sodium tert-butoxide, toluene, 100 °C, inert atmosphere | 20–72 | Optimization needed for yield |
| Purification | Chromatography, recrystallization | Silica gel column, solvents like MeOH/DCM | — | Essential for purity |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethenyl group can be oxidized to form various oxidation products.
Reduction Reactions: The methylsulfonyl group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as alcohols or amines.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include sulfides or thiols.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential use in pharmaceuticals, particularly in the development of new drugs with specific targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)- involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the ethenyl and methylsulfonyl groups can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Evidence Limitations : The target compound lacks direct experimental data, requiring extrapolation from analogs.
- Critical Research Needs :
- Experimental determination of melting point, solubility, and reaction kinetics.
- Exploration of ortho-substitution effects on electronic properties via computational modeling.
Biological Activity
Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)- (CAS Number: 2228741-36-2) is an aromatic compound notable for its unique structural features, including a bromomethyl group and a methylsulfonyl substituent. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C10H11BrO2S
- Molecular Weight : 275.16 g/mol
- Key Structural Features :
- Bromomethyl group: Enhances nucleophilic substitution reactions.
- Methylsulfonyl group: Potentially interacts with various biological targets.
Mechanisms of Biological Activity
The biological activity of Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)- can be attributed to its functional groups, which allow for significant interactions with biological molecules:
- Nucleophilic Substitution : The bromomethyl group can react with nucleophiles such as hydroxides or amines, leading to the formation of new compounds that may exhibit different biological activities.
- Covalent Bonding : The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function.
Potential Therapeutic Applications
Research has indicated several potential therapeutic applications for Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens. Its structure allows it to interact with enzymes and receptors involved in microbial metabolism.
- Enzyme Inhibition : The ability to form covalent bonds suggests that this compound could inhibit specific enzymes, influencing cellular processes and signaling pathways relevant in diseases such as cancer and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-:
| Study | Findings |
|---|---|
| Study A | Identified that methylsulfonyl-substituted benzene derivatives can modulate enzymatic activity significantly. |
| Study B | Demonstrated the interaction of similar compounds with cellular signaling pathways, suggesting potential applications in cancer therapy. |
| Study C | Found that compounds with bromomethyl groups showed enhanced reactivity towards nucleophiles, leading to increased biological activity. |
Interaction Studies
Understanding how Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)- interacts with biological targets is crucial for assessing its therapeutic potential:
- Binding Affinity : The compound may exhibit varying binding affinities to different proteins, which could be explored through molecular docking studies.
- Cellular Uptake : Investigating the permeability across cell membranes will help determine its bioavailability and effectiveness as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
